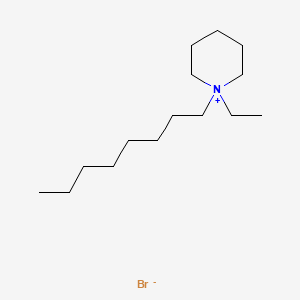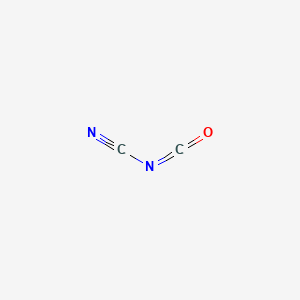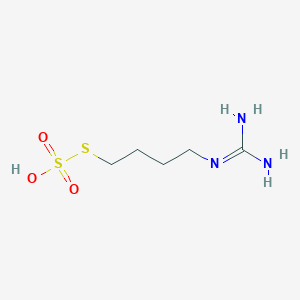
1-(diaminomethylideneamino)-4-sulfosulfanylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane is an organic compound with a unique structure that includes both amino and sulfosulfanyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane can be achieved through several methods. One common approach involves the reaction of a suitable amine with a sulfosulfanyl-containing compound under controlled conditions. For example, the reaction of an amine with a sulfosulfanyl chloride in the presence of a base can yield the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane undergoes various types of chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .
科学研究应用
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
作用机制
The mechanism of action of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfosulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to act as a versatile intermediate in biochemical pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(diaminomethylideneamino)-4-sulfosulfanylbutane include other amino-sulfosulfanyl derivatives and compounds with similar functional groups, such as:
- 1-(aminomethylideneamino)-4-sulfosulfanylbutane
- 1-(diaminomethylideneamino)-4-thiosulfanylbutane
- 1-(diaminomethylideneamino)-4-sulfosulfanylpropane .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows for a broader range of chemical reactions and interactions. This versatility makes it particularly valuable in research and industrial applications, where it can serve as a key intermediate in the synthesis of various complex molecules .
属性
CAS 编号 |
22059-42-3 |
|---|---|
分子式 |
C5H13N3O3S2 |
分子量 |
227.3 g/mol |
IUPAC 名称 |
1-(diaminomethylideneamino)-4-sulfosulfanylbutane |
InChI |
InChI=1S/C5H13N3O3S2/c6-5(7)8-3-1-2-4-12-13(9,10)11/h1-4H2,(H4,6,7,8)(H,9,10,11) |
InChI 键 |
LJXVGZZEFUHOPD-UHFFFAOYSA-N |
规范 SMILES |
C(CCSS(=O)(=O)O)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


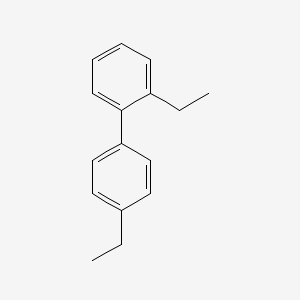
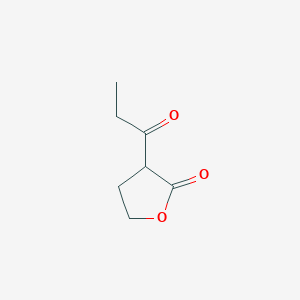
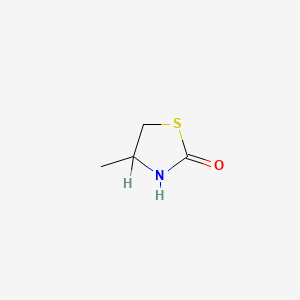
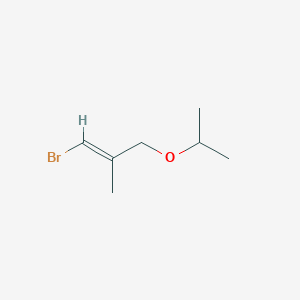
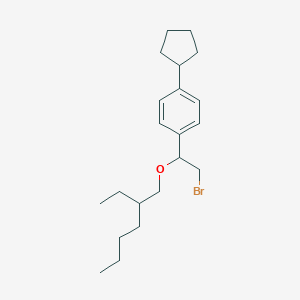
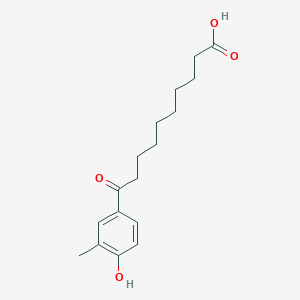
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
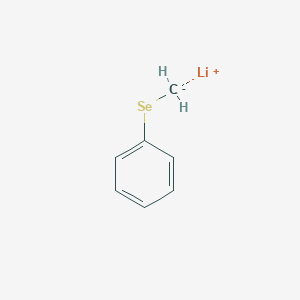
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

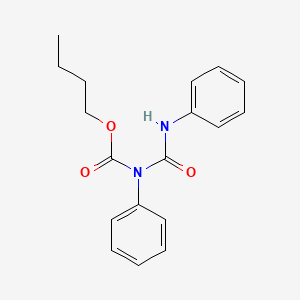
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
